3-Iodo-4-methoxybenzonitrile
Description
Significance of Halogenated Benzonitrile (B105546) Derivatives in Modern Organic Synthesis
Halogenated compounds are fundamental building blocks in organic synthesis. tcichemicals.com Their importance has grown significantly with the advent of modern cross-coupling reactions, such as the Suzuki-Miyaura and Mizoroki-Heck reactions, which heavily rely on halogenated starting materials. tcichemicals.com The carbon-halogen bond's polarization and the halide's ability to act as a good leaving group enable a wide range of nucleophilic substitution and elimination reactions. acs.org
When a halogen is combined with a nitrile group on a benzene (B151609) ring, the resulting halogenated benzonitrile becomes a particularly powerful and versatile synthetic intermediate. This is due to the distinct reactivity of each functional group:
The Halogen Atom: The halogen (F, Cl, Br, I) serves as a handle for introducing new carbon-carbon or carbon-heteroatom bonds, most notably through palladium-catalyzed cross-coupling reactions. The reactivity of the halogen typically increases down the group, making iodoarenes, like 3-iodo-4-methoxybenzonitrile, highly reactive substrates for these transformations. organic-chemistry.org Decarboxylative halogenation is also a key method for creating these ubiquitous organic halides. acs.org
The Nitrile Group (-CN): The nitrile group is a valuable functional group in its own right. It can be converted into a variety of other functionalities, including primary amines (via reduction), carboxylic acids (via hydrolysis), and aldehydes. libretexts.org It can also participate in cyclization reactions to form heterocyclic systems. acs.org The preparation of nitriles can be achieved through methods like the substitution of halogenoalkanes with cyanide ions or the reaction of aldehydes and ketones with hydrogen cyanide. libretexts.org
The presence of both these groups on a single aromatic ring allows for sequential, regioselective modifications, providing chemists with a strategic pathway to assemble complex molecules that are valuable as pharmaceuticals, agrochemicals, and materials.
Research Landscape and Potential of this compound as a Synthetic Precursor
This compound (CAS No: 82504-06-1) is a pale yellow solid that embodies the synthetic potential of halogenated benzonitriles. chemrxiv.orgsynquestlabs.com Its structure, featuring an iodine atom ortho to the nitrile group and para to a methoxy (B1213986) group, makes it a valuable precursor in various organic transformations. The electron-donating methoxy group and the electron-withdrawing nitrile group, along with the reactive iodine atom, create a unique electronic and steric environment that influences its reactivity.
Physical and Chemical Properties of this compound
| Property | Value/Description |
|---|---|
| CAS Number | 82504-06-1 scribd.comchemsrc.com |
| Synonyms | 4-Cyano-2-iodophenyl methyl ether synquestlabs.com |
| Appearance | Pale yellow solid chemrxiv.org |
| Molecular Formula | C₈H₆INO |
| Molecular Weight | 259.05 g/mol |
The primary utility of this compound in research lies in its role as a substrate for building more complex molecular architectures. Its applications are prominently seen in transition metal-catalyzed cross-coupling reactions.
Selected Synthetic Applications of this compound
| Reaction Type | Reactant(s) | Product | Significance |
|---|---|---|---|
| Suzuki-Miyaura Coupling | 4,4,5,5-tetramethyl-2-(bicyclo[2.2.1]heptadien-2-yl)-1,3,2-dioxaborolane | 4-methoxy-3-(norbornadien-2-yl)benzonitrile researchgate.netbeilstein-journals.org | Demonstrates the ability to form carbon-carbon bonds, creating substituted biaryl-like structures useful in fields like molecular solar thermal energy storage. researchgate.net |
| Buchwald-Hartwig Amination | Diaryl amines | Triarylamines chemrxiv.org | Used in the synthesis of triarylamines, which are important structures in materials science and medicinal chemistry (General procedure described). chemrxiv.org |
| Ether Cleavage | Sodium phenoxide | 4-hydroxy-3-iodobenzonitrile (B1313626) google.com | Provides a route to other functionalized benzonitriles, replacing the methoxy group with a hydroxyl group for further synthetic modifications. google.com |
One of the most explored applications is its use in palladium-catalyzed Suzuki-Miyaura coupling reactions. For instance, it has been successfully coupled with borylated norbornadiene derivatives to produce monoaryl-norbornadienes. researchgate.netbeilstein-journals.org These products are of interest in the development of molecular solar thermal (MOST) energy storage systems. researchgate.net The reaction demonstrates the compound's capacity to act as a scaffold, linking the cyano- and methoxy-functionalized phenyl ring to other molecular fragments. researchgate.netbeilstein-journals.org
Furthermore, the general synthetic procedures for creating triarylamines via the Buchwald-Hartwig reaction often employ iodoarenes. chemrxiv.org this compound is a suitable precursor for such reactions, allowing for the formation of a carbon-nitrogen bond and the synthesis of complex amines with potential applications in electronics and pharmaceuticals. chemrxiv.org The compound can also be prepared from 1-iodo-2-methoxybenzene through a C-H functionalization strategy. chemrxiv.org
In another synthetic transformation, the methoxy group of this compound can be cleaved to yield 4-hydroxy-3-iodobenzonitrile. google.com This conversion highlights the compound's role as a precursor to other valuable substituted phenols, opening up different avenues for chemical elaboration.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-iodo-4-methoxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6INO/c1-11-8-3-2-6(5-10)4-7(8)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYNJBBWJVQMTNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C#N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10601087 | |
| Record name | 3-Iodo-4-methoxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10601087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82504-06-1 | |
| Record name | 3-Iodo-4-methoxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10601087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Contemporary Synthetic Methodologies for 3 Iodo 4 Methoxybenzonitrile
Direct Iodination Strategies on 4-Methoxybenzonitrile (B7767037) Substrates
Direct iodination of 4-methoxybenzonitrile offers a straightforward approach to the target molecule. The regiochemical outcome of this electrophilic aromatic substitution is governed by the directing effects of the substituents on the benzene (B151609) ring. The methoxy (B1213986) group (-OCH₃) is a potent activating, ortho-para directing group, while the nitrile group (-CN) is a deactivating, meta-directing group. Consequently, iodination is strongly favored at the C3 position, which is ortho to the methoxy group and meta to the nitrile group.
Lewis Acid Catalyzed Iodination Reactions (e.g., using Iron(III) Chloride)
The electrophilicity of iodine can be enhanced through the use of a Lewis acid catalyst, facilitating the iodination of aromatic rings. For the synthesis of related iodo-benzonitrile derivatives, direct electrophilic substitution using an iodine source like iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of a Lewis acid such as iron(III) chloride (FeCl₃) has been reported. This method typically proceeds at temperatures ranging from 0 to 25°C. The Lewis acid polarizes the I-X bond of the iodinating agent, generating a more potent electrophile that can readily attack the electron-rich aromatic ring of 4-methoxybenzonitrile.
Elemental Sulfur and Diiodine Hydantoin (DIH) Mediated Aromatic Halogenation
A method utilizing elemental sulfur (S₈) has been shown to mediate the halogenation of aromatic compounds. organic-chemistry.org This approach uses 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH) as the iodine source and is effective for halogenating less-reactive aromatic compounds, including those with ester, cyano, and nitro substituents. organic-chemistry.org While a specific application to 4-methoxybenzonitrile is not detailed, the methodology's success with cyano-substituted anisole (B1667542) derivatives suggests its potential applicability. organic-chemistry.org
Furthermore, organocatalytic iodination of activated aromatic compounds using DIH as the iodine source with thiourea (B124793) or disulfide catalysts in acetonitrile (B52724) has been developed. thieme-connect.comthieme-connect.comorganic-chemistry.orgnih.gov These reactions are noted for being highly regioselective and providing high yields under mild conditions. thieme-connect.comnih.gov The catalyst, acting as a Lewis base, activates the DIH to promote the electrophilic iodination. nih.gov
| Catalyst System | Iodine Source | Key Features |
| Elemental Sulfur (S₈) | DIH | Effective for less-reactive aromatic substrates. organic-chemistry.org |
| Thiourea/Disulfide | DIH | Mild conditions, high regioselectivity, and high yields. thieme-connect.comnih.gov |
Analysis of Regioselectivity in Palladium-Catalyzed ortho-Halogenation versus Electrophilic Substitution
The regioselectivity of halogenation on the 4-methoxybenzonitrile ring can be controlled by the choice of synthetic method. As discussed, traditional electrophilic substitution is directed by the inherent electronic properties of the methoxy and nitrile groups, leading to highly selective iodination at the C3 position (ortho to the methoxy group).
Alternatively, palladium-catalyzed C-H activation offers a different approach to halogenation. In these reactions, a directing group on the aromatic ring guides the palladium catalyst to a specific C-H bond, typically at the ortho position. The cyano group can be used as a directing group for palladium-catalyzed ortho-halogenation (iodination, bromination, and chlorination) of arylnitriles. organic-chemistry.org This method is effective for arylnitriles with both electron-donating and electron-withdrawing groups. organic-chemistry.org
However, for a substrate like 4-methoxybenzonitrile, a competition arises between the palladium-catalyzed, nitrile-directed ortho-halogenation (at C5) and the standard electrophilic substitution (at C3), which is favored due to the strong electron-donating nature of the methoxy group. organic-chemistry.orgorganic-chemistry.org Therefore, while palladium catalysis provides a powerful tool for C-H functionalization, classical electrophilic substitution remains the more direct and regioselective method for synthesizing the 3-iodo isomer of 4-methoxybenzonitrile.
Synthetic Routes via Functional Group Transformations of Related Aromatic Precursors
An alternative strategy involves synthesizing the target molecule from precursors that already contain the iodo- and methoxy- functionalities, followed by the formation of the nitrile group or modification of another functional group into a nitrile.
Nitrile Formation from 4-Methoxybenzaldehyde (B44291) Derivatives
This two-step approach begins with the iodination of a 4-methoxybenzaldehyde derivative, followed by the conversion of the aldehyde group to a nitrile.
First, 3-iodo-4-methoxybenzaldehyde (B1300997) can be synthesized from p-anisaldehyde (4-methoxybenzaldehyde). acs.org A reported procedure involves dissolving p-anisaldehyde in acetic acid and treating it with iodine monochloride at elevated temperatures (140 °C). acs.org
Once the iodinated aldehyde is obtained, the aldehyde functional group can be converted into a nitrile. Various methods exist for this transformation. One common approach is the reaction with hydroxylamine (B1172632) hydrochloride to form an oxime, which is then dehydrated to the nitrile. Another direct method involves the oxidation of the aldehyde in the presence of an ammonia (B1221849) source. For instance, aldehydes can be converted to nitriles using reagents like H₅IO₆/KI in aqueous ammonia at 60 °C. ingentaconnect.com A simple and efficient method uses iodine as a catalyst and tert-butyl hydroperoxide (TBHP) as the oxidant with ammonium (B1175870) acetate (B1210297) as the nitrogen source under mild conditions.
Modifications of Iodinated Phenolic or Benzoic Acid Derivatives (e.g., Methyl 3-Iodo-4-hydroxybenzoate)
This synthetic route starts with an aromatic ring that is already appropriately substituted with iodine and a hydroxyl or carboxyl group, which are then converted to the methoxy and nitrile groups, respectively.
A key precursor, methyl 3-iodo-4-hydroxybenzoate, can be readily prepared. This intermediate can then be methylated to yield methyl 3-iodo-4-methoxybenzoate. A typical procedure involves dissolving methyl 3-iodo-4-hydroxybenzoate in a solvent like N,N-dimethylformamide (DMF) and reacting it with methyl iodide in the presence of a base such as potassium carbonate at 60 °C, achieving high yields. chemicalbook.com
Following the methylation, the ester group of methyl 3-iodo-4-methoxybenzoate needs to be converted to the nitrile. This can be accomplished via a multi-step sequence, such as hydrolysis of the ester to the corresponding carboxylic acid, conversion to a primary amide, and subsequent dehydration to the nitrile.
Alternatively, starting from an iodinated phenol (B47542) like 4-hydroxy-3-iodo-5-methoxybenzaldehyde, the synthesis can proceed. rsc.orgechemi.com This compound can be synthesized via laccase-catalyzed iodination of 4-hydroxy-3-methoxybenzaldehyde. rsc.org The aldehyde can then be converted to a nitrile, and the free phenol methylated to give the final product.
| Precursor | Key Transformation Steps |
| 4-Methoxybenzaldehyde | 1. Iodination to 3-iodo-4-methoxybenzaldehyde. acs.org 2. Conversion of aldehyde to nitrile. ingentaconnect.com |
| Methyl 3-Iodo-4-hydroxybenzoate | 1. Methylation of hydroxyl group to form methyl 3-iodo-4-methoxybenzoate. chemicalbook.com 2. Conversion of ester to nitrile. |
| 4-Hydroxy-3-methoxybenzaldehyde | 1. Iodination to 4-hydroxy-3-iodo-5-methoxybenzaldehyde. rsc.org 2. Conversion of aldehyde to nitrile. 3. Methylation of hydroxyl group. |
Optimization of Reaction Parameters and Yield Enhancement
The efficient synthesis of 3-Iodo-4-methoxybenzonitrile is contingent on the careful optimization of various reaction parameters. The selection of appropriate solvents, bases, catalysts, and the fine-tuning of their respective loadings and reaction times are critical to maximizing product yield and purity. Research into the synthesis of structurally similar benzonitriles provides valuable insights into the potential optimization strategies for this compound.
Investigation of Solvent Systems and Base Effects
The choice of solvent and base can significantly influence the reaction rate and yield in the synthesis of aryl nitriles. For instance, in the palladium-catalyzed cyanation of aryl halides to produce compounds like 4-methoxybenzonitrile, a close structural analog to this compound, the solvent system plays a crucial role. One study systematically investigated the efficacy of different solvents, including dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), toluene, water, and N-methyl-2-pyrrolidone (NMP), in conjunction with various bases such as potassium carbonate (K₂CO₃), triethylamine (B128534) (Et₃N), sodium fluoride (B91410) (NaF), sodium carbonate (Na₂CO₃), and potassium acetate (KOAc). The optimal combination was found to be DMF as the solvent and K₂CO₃ as the base, which resulted in an excellent yield of the corresponding benzonitrile (B105546). mdpi.com This suggests that a polar aprotic solvent like DMF, coupled with a moderately strong inorganic base, could be a favorable system for the synthesis of this compound.
In another example concerning the synthesis of nitriles from aldehydes, a variety of solvents were screened. The results indicated that ethanol (B145695) provided a high yield of the desired benzonitrile. rsc.org This highlights that protic solvents can also be effective under certain reaction conditions. The solubility of reactants and intermediates in the chosen solvent is a key factor. For instance, this compound is noted to be soluble in organic solvents like ethanol and acetone, but has limited solubility in water. cymitquimica.com
The following table summarizes the effect of different solvent and base combinations on the yield of 4-methoxybenzonitrile in a palladium-catalyzed cyanation reaction, which can serve as a model for optimizing the synthesis of this compound.
| Solvent | Base | Yield (%) |
| DMF | K₂CO₃ | Excellent |
| DMSO | K₂CO₃ | Moderate |
| Toluene | K₂CO₃ | Low |
| H₂O | K₂CO₃ | Low |
| NMP | K₂CO₃ | Moderate |
| DMF | Et₃N | Moderate |
| DMF | NaF | Low |
| DMF | Na₂CO₃ | Good |
| DMF | KOAc | Moderate |
Data derived from a study on the synthesis of 4-methoxybenzonitrile. mdpi.com
Catalyst Loadings and Reaction Time Profiles
The catalyst loading and reaction time are interdependent parameters that must be optimized to ensure both high conversion and cost-effectiveness. In the synthesis of this compound via a photoinduced C-H functionalization, a high yield of 92% was achieved. sciengine.com While the specific catalyst loading and reaction time for this particular synthesis are not detailed in the provided information, studies on analogous reactions offer a framework for optimization.
For the synthesis of nitriles from aldehydes using an iodine catalyst, it was demonstrated that reducing the catalyst loading from a higher concentration to 2.5 mol% still resulted in a near-quantitative yield, although the reaction time needed to be extended to 5 hours. rsc.org This illustrates a common trade-off in process optimization: lower catalyst loadings can be economically and environmentally advantageous but may require longer reaction times to achieve the desired conversion.
Further investigation into the reaction temperature showed that a high yield could be maintained at a lower temperature of 50°C, with a reaction time of 5.5 hours. rsc.org This is significant as milder reaction conditions are generally preferred for industrial applications to minimize energy consumption and potential side reactions.
The reaction time profile is also critical. In the synthesis of β-aminoacrylates from nitriles, it was observed that electron-rich nitriles, such as 4-methoxybenzonitrile, required a longer reaction time of over two days to achieve full conversion. acs.org This suggests that the electronic properties of the starting material can significantly impact the required reaction time.
The table below illustrates the relationship between catalyst loading, reaction time, and yield for the synthesis of a benzonitrile, based on available research.
| Catalyst Loading (mol%) | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 5 | 2 | 80 | 95 |
| 2.5 | 5 | 80 | 99 |
| 2.5 | 5.5 | 50 | 99 |
Data derived from a study on iodine-catalyzed nitrile synthesis. rsc.org
In a palladium-catalyzed cyanation, it was noted that the synthesis of this compound can be achieved according to literature protocols, and this compound can then be used in subsequent reactions, such as Suzuki-Miyaura coupling. beilstein-journals.org The efficiency of such multi-step synthetic routes relies heavily on the optimization of each individual step, including the initial preparation of the iodinated benzonitrile.
Chemical Reactivity and Advanced Transformations of 3 Iodo 4 Methoxybenzonitrile
Transformations Involving the Nitrile Functional Group
The nitrile group of 3-Iodo-4-methoxybenzonitrile is a versatile functional group that can undergo various chemical transformations, leading to the synthesis of a wide range of derivatives.
Selective Reduction to Primary Amines
The selective reduction of the nitrile group in benzonitriles to a primary amine is a fundamental transformation in organic synthesis. Several methods have been developed for this purpose, offering different levels of selectivity and functional group tolerance.
One common approach involves the use of borane (B79455) reagents. For instance, diisopropylaminoborane (B2863991) [BH2N(iPr)2] in the presence of a catalytic amount of lithium borohydride (B1222165) (LiBH4) has been shown to reduce a variety of aromatic nitriles to their corresponding primary amines in excellent yields. nih.govorganic-chemistry.org This system is particularly effective for benzonitriles with electron-withdrawing groups, which generally react faster and give higher yields. nih.gov For benzonitriles with electron-donating groups, such as the methoxy (B1213986) group in this compound, refluxing in tetrahydrofuran (B95107) (THF) may be required for complete reduction. nih.gov For example, 4-methoxybenzonitrile (B7767037) has been successfully reduced to 4-methoxybenzylamine (B45378) in 80% yield using this method. nih.gov Other borane reagents like borane-dimethylsulfide (BH3-SMe2) and borane-tetrahydrofuran (B86392) (BH3-THF) are also used, typically with heating in THF. commonorganicchemistry.com
Catalytic hydrogenation is another widely used method for nitrile reduction. chemguide.co.uk This typically involves hydrogen gas and a metal catalyst such as palladium, platinum, or nickel. chemguide.co.uk To minimize the formation of secondary and tertiary amine by-products, ammonia (B1221849) or ammonium (B1175870) hydroxide (B78521) is often added to the reaction mixture. commonorganicchemistry.com A continuous flow method using a ruthenium-catalyzed transfer-hydrogenation process with isopropanol (B130326) as both solvent and reducing agent has also been reported for the selective reduction of aromatic nitriles. organic-chemistry.org More recently, a multi-metallic catalyst system containing palladium, copper, and iron supported on magnetite nanospheres has been developed for the controllable transfer hydrogenation of nitriles to either primary or secondary amines. nih.gov
Other reducing agents and systems have also been explored. The InCl3/NaBH4 system in THF has been found to reduce a variety of aromatic nitriles to their corresponding primary amines in high yields (70-99%) at room temperature. nih.gov Samarium(II) iodide (SmI2), activated with Lewis bases, provides a mild method for reducing nitriles to primary amines under single electron transfer conditions with excellent functional group tolerance. organic-chemistry.org
Table 1: Selected Methods for the Reduction of Benzonitriles to Primary Amines
| Reagent/System | Conditions | Substrate Example | Product | Yield | Citation |
| BH2N(iPr)2 / cat. LiBH4 | Reflux in THF | 4-methoxybenzonitrile | 4-methoxybenzylamine | 80% | nih.gov |
| InCl3 / NaBH4 | THF, 25 °C | Aromatic nitriles | Primary amines | 70-99% | nih.gov |
| Pd/Al2O3 / Formic Acid | Additive-free | p-methoxybenzonitrile | p-methoxybenzylamine | - | semanticscholar.org |
| SmI2 / Lewis Base | Mild conditions | Nitriles | Primary amines | - | organic-chemistry.org |
| Ru catalyst / Isopropanol | Continuous flow | Aromatic nitriles | Primary amines | - | organic-chemistry.org |
| Pd-Cu-Fe / Fe3O4 | NH3BH3, 40°C | Benzonitriles | Primary/Secondary amines | up to 97% | nih.gov |
Other Nitrile-Based Chemical Derivatizations
Beyond reduction, the nitrile group of this compound can participate in a variety of other chemical transformations, leading to diverse molecular architectures. These reactions highlight the versatility of the nitrile as a synthetic handle.
Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid. This transformation can be achieved under both acidic and basic conditions. In anaerobic sediment, benzonitriles can be transformed into the corresponding benzoic acids. oup.com Two primary enzyme systems are known to mediate nitrile transformation: a combination of nitrile hydratase and amidase, which first hydrolyzes the nitrile to an amide and then to the carboxylic acid, and nitrilase, which directly hydrolyzes the nitrile to the carboxylic acid. oup.com A metal-free hydration of nitriles to amides has also been reported using sodium hydroxide in isopropanol at 60 °C. oatext.com
Cycloaddition Reactions: Nitriles are valuable partners in cycloaddition reactions, providing access to a range of heterocyclic compounds. researchgate.net
[3+2] Cycloaddition: Nitrile oxides, which can be generated from the corresponding oximes, undergo [3+2] cycloaddition reactions with alkenes and alkynes to form 2-isoxazolines and isoxazoles, respectively. researchgate.netimamu.edu.sa For example, 4-methoxybenzonitrile N-oxide has been shown to react with isatin (B1672199) with full chemo- and regioselectivity. sci-rad.com
[2+2+2] Cycloaddition: Nitriles can participate in [2+2+2] cycloaddition reactions with alkynes to construct pyridine (B92270) rings. researchgate.net
[4+2] Cycloaddition: In Diels-Alder reactions, nitriles can act as dienophiles, reacting with dienes to form six-membered heterocyclic rings. researchgate.net
Other Derivatizations:
The nitrile group can be converted into a tetrazole ring. For instance, 3-Iodo-4-methylbenzonitrile has been used to synthesize 3-(3-Iodo-4-methylphenyl)-1,2,4,5-tetrazine. google.com
Nitriles can react with organometallic reagents. For example, zirconacycles insert nitriles like p-methoxybenzonitrile to form, after acidic workup, (E)-3-oxo-1-alkenylphosphonates. acs.org
The addition of carbon nucleophiles, such as those derived from malonates, to nitriles can lead to the formation of β-aminoacrylates. This reaction has been applied to a broad range of nitriles, including electron-rich substrates like 4-methoxybenzonitrile, which gave an 81% yield of the corresponding β-aminoacrylate. acs.org
Table 2: Examples of Nitrile-Based Chemical Derivatizations
| Reaction Type | Reagents/Conditions | Product Type | Example Substrate | Citation |
| Hydrolysis | NaOH, IPA, 60 °C | Amide | Benzonitriles | oatext.com |
| [3+2] Cycloaddition | Nitrile Oxide, Isatin | Cycloadduct | 4-methoxybenzonitrile N-oxide | sci-rad.com |
| Tetrazole Synthesis | - | Tetrazine | 3-Iodo-4-methylbenzonitrile | google.com |
| Addition of Nucleophiles | Potassium ethyl malonate, TEA, Toluene, 80 °C | β-aminoacrylate | 4-methoxybenzonitrile | acs.org |
| Insertion into Zirconacycles | Zirconacycle, acidic workup | (E)-3-oxo-1-alkenylphosphonate | p-methoxybenzonitrile | acs.org |
Electrochemical Conversion Pathways
Electrochemical methods offer a green and efficient alternative for organic synthesis, often proceeding under mild conditions without the need for harsh chemical reagents. taltech.ee These techniques can be applied to transform functional groups in molecules like this compound.
Flow electrosynthesis, in particular, has emerged as a powerful tool, providing improved selectivity, higher yields, and greater productivity compared to batch electrochemical processes. soton.ac.uk The use of microreactors in organic electrolysis allows for precise control over reaction parameters. taltech.ee
While specific electrochemical studies on this compound are not extensively detailed in the provided search results, related research on similar structures provides insights into potential conversion pathways. For example, a paired electrosynthesis was performed on 2-Iodo-N-(4-methoxybenzyl)benzamide, achieving selective anodic removal of the p-methoxybenzyl (PMB) group and cathodic dehalogenation of the aryl iodide. soton.ac.uk This suggests that the iodo and methoxybenzyl groups are electrochemically active and can be selectively transformed.
The electrochemical reduction of the nitrile group itself is also a possibility. The reduction potentials of substituted benzonitriles are influenced by the electronic nature of the substituents on the aromatic ring. acs.org Furthermore, the electrochemical oxidation of compounds like 4-methoxytoluene to 4-methoxybenzaldehyde (B44291) has been demonstrated in a continuous-flow reactor, highlighting the potential for transformations at the benzylic position if one were formed from the nitrile. taltech.ee
The development of electrochemical methods for the selective transformation of the various functional groups present in this compound represents a promising area for future research, potentially leading to novel and sustainable synthetic routes.
Strategic Applications of 3 Iodo 4 Methoxybenzonitrile in Complex Molecular Construction
Versatility as a Fundamental Organic Building Block
3-Iodo-4-methoxybenzonitrile is widely recognized as a fundamental organic building block due to the orthogonal reactivity of its functional groups. cymitquimica.combldpharm.com This allows for its participation in a diverse array of chemical transformations, making it a valuable starting material for complex molecule synthesis. smolecule.com The core of its versatility lies in the specific roles of its iodo, nitrile, and methoxy (B1213986) substituents.
The iodine atom is the most reactive site for cross-coupling reactions. It serves as an excellent leaving group, particularly in palladium-catalyzed reactions like the Suzuki-Miyaura coupling, enabling the formation of new carbon-carbon bonds. beilstein-journals.org This reaction is fundamental for linking the benzonitrile (B105546) core to other aryl or vinyl groups. For instance, this compound has been successfully coupled with borylated norbornadiene derivatives to produce 2-arylnorbornadienes, demonstrating its utility in creating sterically complex molecules. beilstein-journals.orgbeilstein-journals.org
The nitrile group (-C≡N) is a versatile functional handle that can be transformed into a variety of other groups. researchgate.net It can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine. researchgate.netoatext.com Furthermore, the nitrile group can participate in cycloaddition reactions and direct C-H bond functionalization at specific positions on the aromatic ring, expanding its synthetic potential. researchgate.net
The methoxy group (-OCH₃) primarily acts as an electronic modulator. As an electron-donating group, it influences the reactivity of the aromatic ring and can direct electrophilic substitution reactions. cymitquimica.com Its presence is crucial for fine-tuning the electronic properties of the molecule and its derivatives.
The table below summarizes the reactive sites of this compound and their primary applications in synthesis.
| Functional Group | Position | Common Reactions | Synthetic Utility |
| Iodo (-I) | 3 | Suzuki-Miyaura Coupling, Heck Coupling, Sonogashira Coupling, Buchwald-Hartwig Amination | C-C, C-N, and C-O bond formation; linking to other molecular fragments. |
| Nitrile (-CN) | 1 | Hydrolysis, Reduction, Cycloaddition, Directing Group | Conversion to amides, carboxylic acids, amines; formation of heterocyclic rings. researchgate.netoatext.com |
| Methoxy (-OCH₃) | 4 | Ether Cleavage | Electronic modification; provides a site for introducing other functional groups. cymitquimica.com |
Role in the Synthesis of Pharmaceutical Intermediates and Lead Compounds
The structural framework of this compound is a recurring motif in medicinal chemistry, where it serves as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). cymitquimica.com Its ability to undergo predictable and high-yielding transformations makes it an ideal precursor for creating complex molecules with potential therapeutic activity.
A prominent example of its application is in the synthesis of Febuxostat, a potent non-purine selective inhibitor of xanthine (B1682287) oxidase used for the treatment of gout. ppj.org.ly A crucial intermediate in several patented synthetic routes to Febuxostat is 3-Iodo-4-(2-methylpropoxy)benzonitrile , a direct derivative of this compound where the methoxy group is replaced by an isobutoxy group. ppj.org.lymedjpps.com This intermediate undergoes further reactions, typically involving the formation of a thiazole (B1198619) ring, to construct the final drug molecule.
Furthermore, structurally related compounds are explored in other therapeutic areas. For instance, 3-Amino-5-iodo-4-methoxybenzonitrile, a closely related analog, is utilized as a precursor for synthesizing compounds investigated in cancer research, highlighting the value of the iodinated methoxybenzonitrile scaffold in drug discovery. smolecule.com
| Intermediate Derived from Scaffold | Target Pharmaceutical Compound | Therapeutic Application |
| 3-Iodo-4-(2-methylpropoxy)benzonitrile | Febuxostat | Treatment of Gout and Hyperuricemia. ppj.org.lymedjpps.com |
| 3-Amino-5-iodo-4-methoxybenzonitrile | Investigational Anticancer Agents | Precursor for potential cancer therapeutics. smolecule.com |
Utility in Agrochemical Compound Development
In the agrochemical sector, the development of novel pesticides and herbicides relies on the availability of versatile chemical intermediates. Benzonitrile derivatives are recognized as important building blocks for creating new crop protection agents. cymitquimica.comlookchem.com The unique combination of functional groups in this compound makes it a valuable scaffold for the synthesis of complex molecules with potential biological activity relevant to agriculture.
While specific, publicly disclosed syntheses of commercial agrochemicals starting directly from this compound are not extensively documented, its analogs are known to be employed in the industry. For example, 3-methoxybenzonitrile (B145857) is used in the synthesis of novel pesticides. lookchem.com The presence of the iodo group in the 3-position offers a reactive handle for introducing a wide variety of substituents through cross-coupling chemistry, a common strategy in the rational design of new agrochemical compounds. This allows for the systematic modification of the molecular structure to optimize efficacy, selectivity, and environmental profile.
Construction of Elaborate Aromatic and Heteroaromatic Systems
The strategic placement of reactive sites on this compound facilitates its use in the synthesis of complex, poly-functionalized aromatic and heteroaromatic systems. These elaborate structures are often targets in materials science and advanced pharmaceutical synthesis.
The Suzuki-Miyaura coupling reaction is a powerful tool in this context. Researchers have used this compound to construct complex biaryl and multi-aryl systems. A notable example is its reaction with boronic acids to create highly substituted aromatic structures. beilstein-journals.orgbeilstein-journals.org In one application, it was coupled with a boronated chalcone (B49325) to synthesize novel bichalcones, a class of compounds with interesting biological activities. mdpi.com
Moreover, the nitrile group is a gateway to the formation of nitrogen-containing heterocycles. Through multi-step sequences, the nitrile can be transformed and cyclized to generate important heterocyclic cores. For example, related benzonitriles undergo reactions to form β-aminoacrylates, which are key precursors for synthesizing pyrimidin-4-ones and 4(3H)-quinazolinones, two heterocyclic systems prevalent in bioactive molecules. acs.org Similarly, directed metalation of the aromatic ring, followed by reaction with an electrophile, allows for the synthesis of polysubstituted aromatic compounds that would be difficult to access through other means. uni-muenchen.de
The following table illustrates the utility of this and related benzonitriles in building complex molecular frameworks.
| Starting Material (or Analog) | Reaction Type | Resulting Complex System | Reference |
| This compound | Suzuki-Miyaura Coupling | 2-Arylnorbornadienes | beilstein-journals.orgbeilstein-journals.org |
| Brominated/Boronated Chalcones (derived from related benzaldehydes) | Suzuki-Miyaura Coupling | Bichalcones | mdpi.com |
| 4-Methoxybenzonitrile (B7767037) | Blaise-Reformatsky then Cyclization | Pyrimidin-4-ones | acs.org |
| 4-Methoxybenzonitrile | Directed Metalation-Cross Coupling | 2-Substituted-4-methoxybenzonitriles | uni-muenchen.de |
Comprehensive Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing precise information about the hydrogen and carbon environments within the 3-Iodo-4-methoxybenzonitrile structure.
Proton (¹H) NMR Analysis
The ¹H NMR spectrum of this compound, typically recorded in a deuterated solvent such as chloroform (B151607) (CDCl₃), displays distinct signals corresponding to the aromatic protons and the methoxy (B1213986) group protons.
The aromatic region of the spectrum reveals a three-proton system consistent with a 1,2,4-trisubstituted benzene (B151609) ring. A characteristic singlet is observed for the proton at the C2 position (H-2), appearing at the most downfield shift in the aromatic region due to the deshielding effects of the adjacent iodine and cyano groups. core.ac.uk A doublet is observed for the proton at C5 (H-5), which is coupled to the proton at C6 (H-6). The proton at C6 appears as a doublet of doublets, showing coupling to both H-5 and a smaller long-range coupling to H-2. epa.gov
The methoxy group (-OCH₃) protons appear as a sharp singlet further upfield, typically around 3.9 ppm, which is a characteristic chemical shift for such functional groups. core.ac.uk
Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃
| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| H-2 | 8.03 - 8.04 | s (singlet) / d (doublet) | J = 2.1 |
| H-6 | 7.62 - 7.68 | d (doublet) / dd (doublet of doublets) | J = 8.7, 8.8 |
| H-5 | 6.85 - 6.91 | d (doublet) | J = 8.5, 8.7 |
| -OCH₃ | 3.94 - 3.96 | s (singlet) | N/A |
Note: Data compiled from spectra recorded at 400 MHz and 600 MHz. core.ac.ukepa.gov The multiplicity for H-2 is reported as a singlet core.ac.uk or a doublet epa.gov depending on the resolution and observed long-range coupling.
Carbon-13 (¹³C) NMR Analysis
The ¹³C NMR spectrum provides complementary information, identifying all unique carbon atoms in the molecule. The spectrum for this compound shows eight distinct signals, corresponding to the six aromatic carbons, the nitrile carbon, and the methoxy carbon.
The carbon atom attached to the iodine (C-3) is observed at a significant upfield shift (around 86.0 ppm) due to the heavy atom effect of iodine. core.ac.uk The carbon of the nitrile group (C≡N) appears in the characteristic region for nitriles, around 117.6 ppm. core.ac.uk The carbon atom bonded to the methoxy group (C-4) is found far downfield at approximately 161.5 ppm, attributed to the strong deshielding effect of the oxygen atom. core.ac.uk The remaining aromatic carbons and the methoxy carbon resonate at predictable chemical shifts.
Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃
| Carbon Assignment | Chemical Shift (δ) ppm |
| C-4 | 161.5 |
| C-2 | 142.7 |
| C-6 | 134.1 |
| C≡N | 117.6 |
| C-5 | 110.7 |
| C-1 | 105.8 |
| C-3 | 86.0 |
| -OCH₃ | 56.7 |
Note: Data obtained from a spectrum recorded at 151 MHz. core.ac.uk
Advanced 2D NMR Techniques (e.g., ROESY)
While specific experimental 2D NMR data such as ROESY (Rotating-frame Overhauser Effect Spectroscopy) for this compound are not detailed in the surveyed literature, the expected correlations can be predicted based on the molecular structure. A ROESY experiment would be instrumental in confirming the spatial proximity of protons.
Key expected ROESY cross-peaks would include a correlation between the methoxy protons (-OCH₃) and the aromatic proton at C-5 (H-5), confirming the placement of the methoxy group adjacent to this proton. Another important correlation would be observed between the aromatic proton at C-2 (H-2) and the proton at C-6 (H-6), although this might be weak due to the larger distance. These correlations would provide definitive evidence for the substitution pattern on the benzene ring, complementing the data from 1D NMR experiments.
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, probes the vibrational modes of the molecule's functional groups, offering further structural confirmation.
Fourier-Transform Infrared (FT-IR) Spectroscopy
A specific, fully assigned FT-IR spectrum for this compound is not available in the reviewed literature. However, the characteristic absorption bands can be predicted based on its functional groups and by analogy to similar molecules. The spectrum is expected to be dominated by a very strong, sharp absorption for the nitrile (C≡N) stretch.
Table 3: Predicted FT-IR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| Aliphatic C-H Stretch (-OCH₃) | 2950 - 2850 | Medium |
| Nitrile (C≡N) Stretch | 2230 - 2220 | Strong, Sharp |
| Aromatic C=C Stretch | 1600 - 1475 | Medium-Strong |
| Asymmetric C-O-C Stretch | 1275 - 1200 | Strong |
| Symmetric C-O-C Stretch | 1075 - 1020 | Medium |
| C-I Stretch | 600 - 500 | Weak-Medium |
Note: Predicted ranges are based on standard FT-IR correlation tables and data for analogous compounds.
Raman Spectroscopy
Experimental Raman spectra for this compound are not prominently featured in the surveyed scientific literature. Nevertheless, key features of the Raman spectrum can be anticipated. Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations.
The most prominent feature in the Raman spectrum would be an intense, sharp signal corresponding to the C≡N stretching vibration, typically appearing in the 2230-2220 cm⁻¹ range. Aromatic ring vibrations, particularly the ring-breathing mode, would also be expected to produce strong signals. The C-I stretch, while weak in the infrared spectrum, may show a more discernible signal in the Raman spectrum in the low-frequency region (below 600 cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in confirming the molecular weight of synthesized compounds and in monitoring the progress of chemical reactions.
Gas Chromatography-Mass Spectrometry (GC-MS) for Reaction Monitoring and Product Confirmation
Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In the context of synthesizing this compound, GC-MS serves as a crucial tool for monitoring the reaction's progress and confirming the formation of the desired product.
Throughout a synthesis, small aliquots of the reaction mixture can be analyzed by GC-MS to track the consumption of starting materials and the appearance of the product peak. rsc.org For instance, in reactions involving aryl iodides, GC analysis can determine the percentage yield of the product over time. rsc.org The gas chromatogram will show distinct peaks corresponding to different components in the mixture, with their retention times being characteristic of each compound. The mass spectrometer then provides a mass spectrum for each separated component, which helps in its identification. The monitoring of reactions is often conducted under specific GC conditions, including the type of column, temperature program, and carrier gas flow rate, to achieve optimal separation. doi.orggoogle.com
The confirmation of this compound is achieved by analyzing its mass spectrum. The molecular ion peak [M]⁺ would correspond to its molecular weight. For related benzonitrile (B105546) compounds, the molecular ion peak is often clearly observed. For example, the mass spectrum of 4-methoxybenzonitrile (B7767037) shows a molecular ion peak at m/z = 133.0 [M]⁺. rsc.org
Table 1: Illustrative GC-MS Parameters for Reaction Monitoring
| Parameter | Value/Description |
|---|---|
| GC Column | Typically a non-polar column like DB-5 or similar |
| Injector Temperature | 250 °C |
| Detector Temperature | 260 °C |
| Oven Program | Initial hold, followed by a temperature ramp (e.g., 50°C for 3 min, then ramp to 200°C) |
| Carrier Gas | Nitrogen or Helium at a constant flow rate |
| Ionization Mode | Electron Ionization (EI) |
Note: These are typical parameters and may be adjusted based on the specific reaction and instrumentation. doi.org
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-resolution mass spectrometry (HRMS) is an indispensable technique for determining the precise elemental composition of a molecule by measuring its mass with very high accuracy. spectroscopyonline.com Unlike nominal mass measurements from standard MS, which provide integer masses, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places. This high accuracy, typically within a few parts per million (ppm), allows for the confident assignment of a unique molecular formula to the measured mass. enovatia.com
For this compound (C₈H₆INO), the exact mass can be calculated based on the monoisotopic masses of its constituent atoms (¹²C, ¹H, ¹²⁷I, ¹⁴N, ¹⁶O). This calculated exact mass serves as a benchmark for experimental HRMS measurements. The ability of HRMS to distinguish between ions with very similar nominal masses is crucial for eliminating ambiguity in structural elucidation. thermofisher.com For example, HRMS can differentiate between molecules with different formulas that happen to have the same integer mass.
Table 2: Theoretical Mass Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₈H₆INO |
| Monoisotopic Mass | 258.9545 g/mol |
| Calculated Exact Mass [M]⁺ | 258.9545 |
| Calculated Exact Mass [M+H]⁺ | 259.9623 |
| Calculated Exact Mass [M+Na]⁺ | 281.9442 |
Note: These values are calculated based on the most abundant isotopes of each element and serve as the reference for HRMS analysis.
X-ray Crystallography for Solid-State Structural Determination
This method is the gold standard for structural elucidation. While spectroscopic methods like NMR and MS provide valuable information about connectivity and molecular formula, X-ray crystallography offers an unambiguous picture of the molecule's structure in the solid state. The process involves growing a suitable single crystal, mounting it on a diffractometer, collecting diffraction data, and then solving and refining the crystal structure. nih.gov
Although a specific crystal structure determination for this compound is not detailed in the provided search results, the technique has been widely applied to similar small organic molecules to confirm their structures. amazonaws.comresearchgate.net For example, the crystal structures of related anilinium molybdates and other organic compounds have been successfully determined using both single-crystal and powder X-ray diffraction methods. researchgate.net The resulting data includes unit cell parameters (a, b, c, α, β, γ), space group, and atomic coordinates, which are often deposited in crystallographic databases like the Cambridge Structural Database (CSD) for public access. kaust.edu.sa The availability of high-flux X-ray sources and advanced detectors facilitates high-resolution data collection for even small or weakly diffracting crystals. bioscience.fi
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 4-methoxybenzonitrile |
Theoretical and Computational Chemistry Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For substituted benzonitriles, DFT methods have been successfully applied to elucidate a range of properties.
DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in 3-iodo-4-methoxybenzonitrile. Geometry optimization calculations, typically using functionals like B3LYP with basis sets such as 6-311++G(d,p), can predict bond lengths, bond angles, and dihedral angles in the gas phase.
For this compound, the benzene (B151609) ring is expected to be planar. The primary conformational flexibility arises from the rotation of the methoxy (B1213986) group (-OCH₃) relative to the benzene ring. Computational studies on related methoxybenzonitriles have shown that the energy barrier for this rotation is relatively low, suggesting that the molecule may exist as a mixture of conformers at room temperature. researchgate.net The most stable conformer is typically the one where the methyl group of the methoxy moiety lies in the plane of the benzene ring. However, the presence of the bulky iodine atom adjacent to the methoxy group could influence the preferred orientation.
A conformational analysis would involve calculating the energy of the molecule as a function of the C-C-O-C dihedral angle of the methoxy group. This would identify the global energy minimum structure and any other low-energy conformers.
Table 1: Representative Optimized Geometrical Parameters for a Substituted Benzonitrile (B105546) (Illustrative) Note: This table is illustrative and based on typical values for related molecules, as specific DFT data for this compound is not available in the cited literature.
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-31G(d,p)) |
|---|---|---|
| Bond Length | C-C (ring) | 1.39 - 1.41 Å |
| C-CN | 1.45 Å | |
| C≡N | 1.16 Å | |
| C-I | 2.10 Å | |
| C-O | 1.37 Å | |
| O-CH₃ | 1.43 Å | |
| Bond Angle | C-C-C (ring) | 118 - 122 ° |
| C-C-CN | 179 ° |
DFT calculations are highly effective in predicting the vibrational frequencies of molecules, which correspond to the peaks observed in infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to the atomic positions, a harmonic vibrational analysis can be performed.
The resulting calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data. derpharmachemica.com The theoretical spectrum allows for the assignment of each vibrational mode to specific atomic motions, such as C-H stretching, C=C ring stretching, or C≡N stretching. For this compound, characteristic vibrational modes would include the C≡N stretch (typically a strong, sharp band around 2230 cm⁻¹), aromatic C-H stretches (above 3000 cm⁻¹), C-O and C-I stretches (at lower frequencies), and various ring deformation modes.
Table 2: Example of Calculated vs. Experimental Vibrational Frequencies for 4-Methoxybenzonitrile (B7767037) Source: Adapted from studies on methoxybenzonitriles to illustrate the method. researchgate.netchemsrc.com
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹, Scaled) | Assignment |
|---|---|---|---|
| ν(C≡N) | 2229 | 2235 | Nitrile stretch |
| ν(C-H) aromatic | 3075 | 3080 | Aromatic C-H stretch |
| ν(C=C) ring | 1607 | 1610 | Ring C=C stretch |
| β(C-H) in-plane | 1178 | 1180 | In-plane C-H bend |
DFT provides detailed information about the electronic distribution within a molecule, which is key to understanding its reactivity. Reactivity descriptors derived from these calculations include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy indicates the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.
Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the electron density surface. It identifies electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, susceptible to nucleophilic attack). For this compound, the nitrogen atom of the nitrile group and the oxygen of the methoxy group would be regions of negative potential, while the area around the iodine atom can exhibit a region of positive potential (a "sigma-hole"), making it a potential halogen bond donor. mdpi.com
Molecular Dynamics Simulations (Potential for studying interactions or dynamics of derivatives)
While DFT calculations are typically performed on single, static molecules in the gas phase, molecular dynamics (MD) simulations can model the behavior of molecules over time, including their interactions with other molecules, such as solvents or biological macromolecules.
Spectroscopic Modeling (e.g., Surface-Enhanced Raman Scattering (SERS) Simulations)
Computational modeling can also predict how the spectroscopic properties of this compound might change in different environments. Surface-Enhanced Raman Scattering (SERS) is a technique that dramatically enhances the Raman signal of molecules adsorbed onto nanostructured metal surfaces.
Theoretical SERS spectra can be simulated by calculating the Raman intensities of a molecule-metal cluster complex using DFT. chemsrc.com These simulations can predict which vibrational modes will be most enhanced and how the molecule will orient itself on the surface. For this compound, SERS simulations could reveal the role of the nitrile, methoxy, and iodo groups in the adsorption process to a metal surface (e.g., silver or gold). Studies on related methoxybenzonitriles suggest that the orientation and interaction with the surface are key factors in determining the SERS enhancement. chemsrc.com The ability of the iodine atom to form halogen bonds could also play a significant role in its interaction with the metal surface.
An in-depth analysis of the future research trajectories and potential applications of the chemical compound this compound reveals significant opportunities in sustainable chemistry, materials science, and biomedical research. This article explores the prospective advancements in its synthesis and transformation, strictly adhering to the specified areas of investigation.
Future Directions and Broader Research Implications
The unique structural features of 3-Iodo-4-methoxybenzonitrile, namely the reactive iodo-substituent, the versatile nitrile group, and the electron-donating methoxy (B1213986) group, position it as a valuable building block for future research. The following sections outline key areas where this compound could drive significant scientific and technological progress.
Q & A
Basic Questions
Q. What are the optimal synthetic conditions for 3-Iodo-4-methoxybenzonitrile, and how can purity be validated?
- Synthesis : The Pd-catalyzed cross-electrophile coupling method yields 55% under the following conditions: Pd(OAc)₂ catalyst, Xantphos ligand, Zn reductant, and DMF solvent at 100°C for 12 hours .
- Purity Validation : Use HPLC (≥95% purity) and NMR spectroscopy (¹H/¹³C) for structural confirmation. Compare spectral data with literature values (e.g., δ 8.05 ppm for aromatic protons in ¹H NMR) .
- Table 1 : Key NMR Data (CDCl₃, 600 MHz)
| Proton/Carbon | δ (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H: 8.05 | s | Aromatic H | |
| ¹H: 3.95 | s | OCH₃ | |
| ¹³C: 161.5 | - | C-OCH₃ |
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Primary Methods :
- ¹H/¹³C NMR : Confirm substitution pattern and functional groups (e.g., methoxy at δ 3.95 ppm) .
- Mass Spectrometry (MS) : Validate molecular ion ([M+H]⁺ at m/z 275) and fragmentation patterns.
- FT-IR : Identify nitrile stretch (~2220 cm⁻¹) and methoxy C-O (~1250 cm⁻¹) .
Advanced Research Questions
Q. How does the iodine substituent influence reactivity in cross-coupling reactions?
- Mechanistic Role : The iodine atom acts as both a directing group and a leaving site in Pd-catalyzed reactions. Its strong electron-withdrawing effect polarizes the aromatic ring, enhancing oxidative addition in Suzuki-Miyaura couplings .
- Experimental Design :
- Compare reactivity with non-iodinated analogs (e.g., 4-methoxybenzonitrile) to isolate iodine’s electronic effects.
- Use DFT calculations to map electron density distribution and transition states .
Q. How can researchers resolve contradictions in reaction outcomes under varying catalytic conditions?
- Case Study : Discrepancies in yields may arise from ligand choice (e.g., Xantphos vs. SPhos) or solvent polarity. For example, DMF stabilizes Pd intermediates better than THF .
- Methodology :
Conduct a Design of Experiments (DoE) to screen variables (ligand, solvent, temperature).
Use GC-MS or LC-MS to monitor intermediates and byproducts.
Validate reproducibility via triplicate runs under optimized conditions.
Q. What computational tools predict the stability and reactivity of this compound in complex reactions?
- Approach :
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways.
- Density Functional Theory (DFT) : Calculate activation energies for iodination vs. cyano-group participation .
- Software Recommendations : Gaussian (DFT), VMD (MD visualization), and ADF for frontier molecular orbital analysis.
Safety and Handling
Q. What precautions are essential when handling iodinated aromatic compounds like this compound?
- Key Measures :
- Use PPE (nitrile gloves, lab coat, goggles) to prevent skin/eye contact.
- Work in a fume hood to avoid inhalation of vapors/dust.
- Store at 0–6°C in amber glass to prevent photodegradation .
- Waste Disposal : Segregate halogenated waste and consult institutional EH&S protocols for incineration.
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported NMR data for this compound?
- Steps :
Replicate synthesis using literature protocols to rule out procedural errors.
Verify solvent and instrument calibration (e.g., CDCl₃ vs. DMSO-d₆ shifts).
Cross-reference with databases like NIST Chemistry WebBook for validated spectra .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
